4-{3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide
Overview
Description
4-{3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide is a complex organic compound that features a combination of imidazolidine, pyrrole, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidine ring, followed by the formation of the pyrrole ring, and finally the sulfonamide group is introduced. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-{3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Compounds containing the imidazole ring, which have similar chemical properties and applications.
Pyrroles: Compounds with the pyrrole ring, known for their use in organic synthesis and medicinal chemistry.
Sulfonamides: A class of compounds with the sulfonamide group, widely used in pharmaceuticals.
Uniqueness
4-{3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide is unique due to its combination of these three functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-[3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-9-7-11(8-14-15(21)19-16(22)18-14)10(2)20(9)12-3-5-13(6-4-12)25(17,23)24/h3-8H,1-2H3,(H2,17,23,24)(H2,18,19,21,22)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPUAEGUABUULM-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=C3C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)/C=C/3\C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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